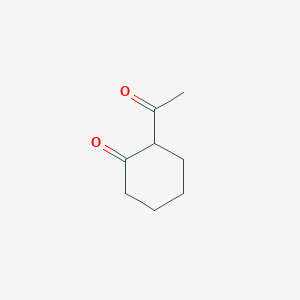
Octadecanal
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of octadecanal and related compounds often involves the manipulation of long-chain fatty acids or their derivatives. For example, the synthesis of octadecasil, a clathrate-type inclusion compound, showcases the intricate methods used to generate materials with this compound derivatives. This process involves hydrothermal synthesis with a specific gel composition, leading to the formation of a unique crystalline structure Xiaobo Yang, 2006.
Molecular Structure Analysis
Molecular structure analysis of this compound derivatives reveals the complex arrangements and interactions at the atomic level. For instance, the structure of an aldehyde decarbonylase implicated in biofuel synthesis from Prochlorococcus Marinus shows a di-iron catalytic center coordinated with an octadecanoic acid ligand. This highlights the intricate molecular interactions critical for the enzyme's function in converting aldehydes to alkanes, a process relevant to biofuel production H. Axelrod et al., 2012.
Chemical Reactions and Properties
This compound undergoes various chemical reactions, reflecting its versatility in synthetic chemistry. The synthesis of enantiomerically pure 1-O-phosphocholine-2-O-acyl-octadecane and 1-O-phosphocholine-2-N-acyl-octadecane illustrates the chemical modifications this compound derivatives can undergo. These compounds, acting as intermediates between phosphatidylcholine and sphingomyelin, showcase the adaptability of this compound in creating biologically relevant molecules U. Massing & H. Eibl, 1994.
Physical Properties Analysis
The physical properties of this compound derivatives, such as phase change behavior and thermal regulation capabilities, are essential for their application in materials science. For example, microencapsulated n-octadecane with polyurea shells demonstrates significant phase change properties, encapsulation efficiency, and thermal regulation capabilities, making it suitable for heat energy storage applications Huanzhi Zhang & Xiaodong Wang, 2009.
Chemical Properties Analysis
The chemical properties of this compound and its derivatives, such as reactivity and stability, play a crucial role in their application across various domains. The synthesis of block, statistical, and gradient copolymers from octadecyl (meth)acrylates using atom transfer radical polymerization exemplifies the chemical versatility of this compound derivatives. These materials offer potential applications in creating advanced polymer structures with tailored properties Shuhui Qin et al., 2003.
Wissenschaftliche Forschungsanwendungen
Retinale Forschung
Octadecanal wurde in Studien zur Fettsäurezusammensetzung der Retina verwendet. In einer Studie des Institut Pasteur wurde festgestellt, dass die Menge an Plasmalogenen (Pls) mit this compound-Aldehyden (DMA C18:0) bei Mäusen, die eine fettreiche Diät erhielten, signifikant erhöht war . Dieser Anstieg wurde durch einen Rückgang von Pls ausgeglichen, die 7-Octadecanal-Aldehyde (DMA C18:1n-7) enthielten . Dies deutet darauf hin, dass this compound eine Rolle bei der Fettsäurezusammensetzung der Retina spielt, was Auswirkungen auf das Verständnis und die Behandlung von Netzhauterkrankungen haben könnte.
Chemische Analyse
This compound wird aufgrund seiner einzigartigen Eigenschaften oft in der chemischen Analyse verwendet. Sein Molekulargewicht beträgt 268.4778 und seine chemische Struktur ist gut dokumentiert . Dies macht es zu einer nützlichen Verbindung in verschiedenen chemischen Analysen und Reaktionen.
Studien zum Insektenverhalten
This compound wurde in Studien zum Insektenverhalten verwendet. So wurde beispielsweise in einer Studie zum Verhalten von Acanthoscelides obtectus, einer Käferart, festgestellt, dass Männchen dieser Art eine Verbindung abgeben, die Weibchen zur Paarung anzieht . Obwohl die Studie this compound nicht explizit erwähnt, ist es möglich, dass ähnliche Aldehyde eine Rolle im Insektenverhalten spielen.
Wirkmechanismus
Target of Action
Octadecanal, also known as stearyl aldehyde, is a long-chain aldehyde . It is part of a class of compounds known as octadecanoids, which are lipid mediators in humans . These compounds have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Mode of Action
It is known that octadecanoids, including this compound, can modulate a variety of metabolic and hormonal processes via interaction with various ppars, trpv1, and gpcr40 .
Biochemical Pathways
Octadecanoids are enzymatic and non-enzymatic metabolites of mono- or polyunsaturated fatty acids . They are involved in multiple biological processes including inflammation and immune activation, tissue modulation and cellular proliferation, ion transport and airway smooth muscle contraction . In plants, octadecanoids play a pivotal role as the main class of phytohormones and are involved in the regulation of biotic and abiotic stress signaling, as well as in plant growth and development processes, especially via the Jasmonate pathway .
Pharmacokinetics
It is known that the study of octadecanoids is hampered by a lack of standardization in the field, a paucity of analytical standards, and a lack of domain expertise .
Result of Action
It is known that octadecanoids, including this compound, have been found to be involved in the mediation of multiple biological processes related to nociception, tissue modulation, cell proliferation, metabolic regulation, inflammation, and immune regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, changes in temperature or humidity levels can have an impact on the behavior of mosquitoes, which are known to respond to this compound . .
Safety and Hazards
Eigenschaften
IUPAC Name |
octadecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h18H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQKRXKHIRPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213250 | |
| Record name | Octadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
320.00 to 322.00 °C. @ 760.00 mm Hg | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
638-66-4 | |
| Record name | Octadecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octadecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OCTADECANAL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Octadecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Stearaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.316 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STEARYL ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PH4GZ7JT4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38.00 °C. @ 760.00 mm Hg | |
| Record name | Stearaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002384 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B32786.png)
![6-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B32787.png)








